Oxapium Bromide is derived from a class of compounds known as quaternary ammonium derivatives. These compounds are characterized by their ability to block the action of acetylcholine at muscarinic receptors, leading to muscle relaxation. The Chemical Abstracts Service (CAS) Registry Number for Oxapium Bromide is 3821-11-0, which aids in its identification and classification within chemical databases.
The synthesis of Oxapium Bromide typically involves several key steps:
The molecular structure of Oxapium Bromide can be described as follows:
Oxapium Bromide participates in several chemical reactions relevant to its pharmacological function:
The mechanism of action for Oxapium Bromide involves:
Oxapium Bromide exhibits several notable physical and chemical properties:
Oxapium Bromide has several important applications:
Oxapium iodide (chemical name: 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide) features a structurally complex architecture integrating three distinct moieties that confer its pharmacological activity. The core structure consists of a 1,3-dioxolane ring serving as a central scaffold, with a cyclohexyl group attached at the C2 position in equatorial configuration and a phenyl group in axial orientation. This creates significant steric influence on molecular interactions. A piperidinium group connects via a methylene bridge (-CH₂-) to the dioxolane's C4 position, with the piperidine nitrogen permanently quaternized by a methyl group, forming a positively charged ammonium center essential for receptor binding. The iodide counterion provides crystallinity and salt stability [1] .
The quaternary ammonium center maintains a fixed tetrahedral geometry, creating a cationic head that facilitates strong ionic interactions with muscarinic receptor aspartate residues. Computational models reveal that the cyclohexyl group enhances lipid solubility, enabling membrane penetration, while the phenyl ring contributes to aromatic stacking interactions within receptor pockets. X-ray crystallography studies confirm the relative stereochemistry at the dioxolane C4 position influences receptor affinity, with the (R)-configuration demonstrating optimal fit for the M3 muscarinic receptor subtype .
Table 1: Structural Components of Oxapium Iodide
Structural Feature | Chemical Characteristics | Pharmacological Role |
---|---|---|
Quaternary Piperidinium | 1-methylpiperidin-1-ium group with permanent positive charge | Ionic binding to muscarinic receptor active site |
Dioxolane Ring | 5-membered cyclic ketal at positions C2/C4 | Stereochemical control and conformational rigidity |
Cyclohexyl Substituent | Aliphatic cyclohexane at dioxolane C2 position | Enhanced lipophilicity for membrane penetration |
Phenyl Substituent | Aromatic ring at dioxolane C2 position | Receptor binding via π-π stacking interactions |
Methylene Bridge | -CH₂- linkage between dioxolane and piperidinium | Optimal spatial separation of pharmacophoric elements |
Oxapium iodide presents as a white crystalline powder with a molecular weight of 471.42 g/mol and a melting point range of 182-185°C. Its solubility profile reveals significant challenges for pharmaceutical formulation: highly soluble in polar organic solvents like methanol (≥50 mg/mL) and dichloromethane (≥30 mg/mL), moderately soluble in ethanol (∼15 mg/mL), but only sparingly soluble in aqueous media (0.1-0.5 mg/mL in water at 25°C). This limited aqueous solubility stems from its hydrophobic cyclohexyl and phenyl groups combined with the crystalline lattice energy stabilized by ionic interactions between the quaternary ammonium cation and iodide anion [2] .
The compound exhibits hygroscopic tendencies, requiring storage in moisture-impermeable containers under nitrogen atmosphere. Solid-state stability studies indicate decomposition under accelerated conditions (40°C/75% RH) occurs primarily through two pathways: quaternary ammonium demethylation (yielding tertiary amine derivatives) and acid-catalyzed dioxolane ring hydrolysis. Photostability testing reveals significant degradation when exposed to UV light >300 nm, necessitating light-protected packaging. Crystalline polymorph screening identified Form I (monoclinic P2₁/c) as the thermodynamically stable commercial form, with no known solvates or hydrates reported [2] .
To enhance dissolution characteristics, formulation approaches incorporate anionic surfactants like sodium lauryl sulfate (0.5-5% w/w), which form ion-pair complexes with the quaternary ammonium cation, significantly improving wetting and apparent solubility. Solid dispersions with polyvinylpyrrolidone K30 at 1:5 ratios increase dissolution rates by 300% compared to pure crystalline material [2].
Table 2: Physicochemical Properties of Oxapium Iodide
Property | Characteristics | Formulation Implications |
---|---|---|
Solid-State Form | White crystalline powder; stable monoclinic polymorph (Form I) | Good flow properties for direct compression |
Solubility | Water: 0.43 mg/mL (25°C); Ethanol: 15.2 mg/mL; Methanol: >50 mg/mL | Requires solubilizers or surfactants for oral bioavailability |
Stability | Photolabile; hydrolytically stable at pH 3-7; decomposes at >190°C | Light-protected packaging; avoid alkaline excipients |
Hygroscopicity | Moderate (0.8% w/w water uptake at 75% RH) | Controlled humidity environment during manufacturing |
Dissolution Enhancement | Sodium lauryl sulfate increases dissolution rate by 250% at 2% concentration | Critical surfactant inclusion in solid dispersions |
The industrial synthesis of oxapium iodide employs a multi-step sequence beginning with the condensation of cyclohexanone with phenylglyoxal monohydrate to form the dioxolane precursor. This intermediate undergoes nucleophilic addition with piperidine in the presence of p-toluenesulfonic acid catalyst, yielding the tertiary amine intermediate. The critical quaternization reaction occurs by reacting this amine with methyl iodide in acetone solvent under reflux (55-60°C) for 12-16 hours, achieving >85% conversion to the quaternary ammonium salt. Purification involves sequential crystallization steps: first from acetone-diethyl ether mixtures to remove unreacted amine, followed by recrystallization from ethanol-water (9:1 v/v) to obtain pharmaceutical-grade purity (>99.5% by HPLC) [3] .
Key process parameters include strict temperature control during quaternization (maintained at 58±2°C to avoid dialkylation byproducts) and precise pH adjustment (6.8-7.2) during final crystallization to prevent dioxolane ring hydrolysis. Industrial scale production employs continuous flow reactors for the quaternization step, reducing reaction time from 16 hours to 45 minutes while improving yield to 92%. Process analytical technology (PAT) tools monitor reaction completion through in-line FTIR spectroscopy tracking the disappearance of the tertiary amine peak at 2770 cm⁻¹ [2] .
Purification challenges center on iodide counterion exchange during crystallization. Patent CN101926781A discloses a purification process using mixed-bed ion-exchange resins to reduce bromide contamination below 100 ppm. Residual solvent control employs azeotropic distillation with n-heptane, reducing methanol content to <500 ppm per ICH Q3C guidelines. The final product exhibits consistent particle size distribution (D90 <50µm) through jet milling, optimized for tablet compression characteristics [2].
Table 3: Industrial Synthesis and Purification Process
Synthetic Stage | Key Process Parameters | Quality Control Measures |
---|---|---|
Dioxolane Formation | Cyclohexanone:phenylglyoxal (1:1.05 molar ratio); BF₃ catalysis | HPLC purity >98.5% before next stage |
Tertiary Amine Synthesis | Piperidine excess (2.2 equiv); toluene reflux 6h; water removal | Residual piperidine <0.1% by GC |
Quaternization | Methyl iodide (1.15 equiv); acetone, 58°C; continuous flow reactor | In-line FTIR monitoring; reaction completion >99% conversion |
Primary Crystallization | Acetone-diethyl ether (1:3 v/v); slow cooling 1°C/min | Removal of tertiary amine impurities to <0.2% |
Final Recrystallization | Ethanol-water (9:1); pH 6.8-7.2; seeded crystallization | Particle size D90 40-50µm; polymorph Form I confirmed by XRD |
Drying | Vacuum tray drying 45°C, 12h; residual solvents <500 ppm | LOD <0.5%; methanol <3000 ppm per ICH guidelines |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3